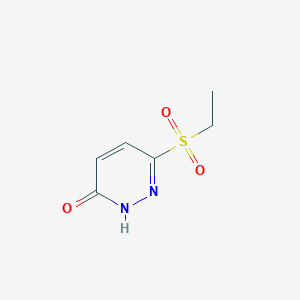
2-(6-Oxonaphthalen-2(6H)-ylidene)-6-phenyl-2,3-dihydropyrimidin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Hydroxynaphthalen-2-yl)-6-phenylpyrimidin-4(1H)-one is a complex organic compound that features a naphthalene ring, a phenyl group, and a pyrimidinone core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Hydroxynaphthalen-2-yl)-6-phenylpyrimidin-4(1H)-one typically involves the condensation of 6-hydroxy-2-naphthaldehyde with appropriate pyrimidine derivatives under controlled conditions. The reaction often requires a base such as potassium carbonate (K2CO3) and a solvent like acetonitrile. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-Hydroxynaphthalen-2-yl)-6-phenylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form quinones.
Reduction: The compound can be reduced under specific conditions to modify the pyrimidinone core.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of reduced pyrimidinone derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
2-(6-Hydroxynaphthalen-2-yl)-6-phenylpyrimidin-4(1H)-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a fluorescent probe for imaging applications.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and sensors.
Wirkmechanismus
The mechanism of action of 2-(6-Hydroxynaphthalen-2-yl)-6-phenylpyrimidin-4(1H)-one involves its interaction with specific molecular targets. For instance, as a fluorescent probe, it targets mitochondrial pH levels, exhibiting pH-dependent fluorescence changes . The compound’s structural features allow it to interact with biological membranes and proteins, facilitating its use in imaging and therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(2-(6-Hydroxynaphthalen-2-yl)vinyl)-3-(6-(triphenyl-phosphonio)hexyl)benzothiazol-3-ium bromide: Another naphthalene-based fluorescent probe with similar applications in pH imaging.
(E)-2-(benzo[d]thiazol-2-yl)-3-(6-hydroxynaphthalen-2-yl)acrylonitrile: Used for colorimetric detection of bisulfite in food samples.
Uniqueness
2-(6-Hydroxynaphthalen-2-yl)-6-phenylpyrimidin-4(1H)-one stands out due to its unique combination of a naphthalene ring, a phenyl group, and a pyrimidinone core. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in imaging and therapeutic research.
Eigenschaften
CAS-Nummer |
651720-61-5 |
|---|---|
Molekularformel |
C20H14N2O2 |
Molekulargewicht |
314.3 g/mol |
IUPAC-Name |
2-(6-hydroxynaphthalen-2-yl)-4-phenyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C20H14N2O2/c23-17-9-8-14-10-16(7-6-15(14)11-17)20-21-18(12-19(24)22-20)13-4-2-1-3-5-13/h1-12,23H,(H,21,22,24) |
InChI-Schlüssel |
YAPKMBGLBBGRGR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC(=N2)C3=CC4=C(C=C3)C=C(C=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Cyclobuta[b]pyrido[2,3-e]pyrazine-6,7-dione, 5,8-dihydro-(8CI,9CI)](/img/structure/B12918539.png)
![Isoxazolo[5,4-b]pyridine, 6-(4-methoxyphenyl)-3-phenyl-](/img/structure/B12918554.png)



![2-Amino-5-[(3-hydroxypropoxy)methyl]pyrimidin-4(3H)-one](/img/structure/B12918574.png)
![5,6,7,8-Tetrahydrodibenz[c,e]azocine](/img/structure/B12918577.png)
![3-(6-ethoxybenzo[d]thiazol-2-yl)-2-phenylquinazolin-4(3H)-one](/img/structure/B12918585.png)
![2-[(4-Bromobenzene-1-sulfonyl)methyl]-5-nitrofuran](/img/structure/B12918589.png)


![Guanidine, [4-(trichloromethyl)-2-pyrimidinyl]-](/img/structure/B12918602.png)

